molecular formula C14H20ClNO3 B1299646 2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide CAS No. 34162-19-1

2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide

Cat. No. B1299646
CAS RN: 34162-19-1
M. Wt: 285.76 g/mol
InChI Key: ZQUNBDHAPOPRLA-UHFFFAOYSA-N
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Description

The compound "2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide" is a chemical that belongs to the class of acetamides, characterized by the presence of a 2-chloroacetamide group attached to an ethyl chain, which is further connected to a diethoxyphenyl group. This structure suggests potential for various biological activities and chemical reactions, given the presence of chloro and ether functional groups.

Synthesis Analysis

The synthesis of related acetamide compounds often involves the acetylation of amines. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps, resulting in high yields . Similarly, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide was achieved by reacting aniline derivatives with POCl3 in acetate . These methods could potentially be adapted for the synthesis of "2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Scientific Research Applications

Environmental Impact and Biodegradation

  • Studies on chloroacetamide herbicides, including acetochlor and alachlor, indicate a complex metabolic activation pathway in liver microsomes of rats and humans, suggesting environmental and health implications due to their use in agriculture. These compounds undergo metabolism leading to potentially carcinogenic products, emphasizing the need for understanding their environmental fate and mechanisms of action (Coleman et al., 2000).

  • Research into the biodegradation of acetochlor by Rhodococcus sp. strain T3-1 highlights the enzymatic pathways involved in breaking down chloroacetamide herbicides, offering avenues for mitigating environmental contamination (Wang et al., 2015).

Antimicrobial and Pharmaceutical Applications

  • Novel imines and thiazolidinones derived from chloroacetamide compounds have been synthesized and evaluated for their antimicrobial properties, indicating potential applications in developing new antibacterial and antifungal agents (Fuloria et al., 2009).

Analytical Chemistry and Monitoring

  • A study on the development of a specific polarization fluoroimmunoassay for acetochlor, a chloroacetamide herbicide, demonstrates advances in analytical methods for detecting environmental contaminants, contributing to improved monitoring and management of pesticide residues in water (Yakovleva et al., 2002).

Safety And Hazards

The safety information for “2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide” indicates that it may be harmful if swallowed and may cause skin irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3/c1-3-18-12-6-5-11(9-13(12)19-4-2)7-8-16-14(17)10-15/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUNBDHAPOPRLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CCl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368362
Record name 2-Chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide

CAS RN

34162-19-1
Record name 2-Chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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